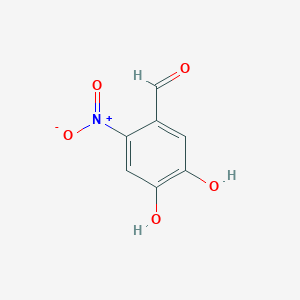

4,5-Dihydroxy-2-nitrobenzaldehyde

Descripción general

Descripción

4,5-Dihydroxy-2-nitrobenzaldehyde is a chemical compound that is part of a broader class of nitrobenzaldehyde derivatives. These compounds are of significant interest due to their potential biological activities and their role as intermediates in organic synthesis. The compound itself contains multiple functional groups, including hydroxyl, nitro, and aldehyde groups, which contribute to its reactivity and interaction with other molecules.

Synthesis Analysis

The synthesis of derivatives related to 4,5-Dihydroxy-2-nitrobenzaldehyde has been explored in various studies. For instance, a study has reported the synthesis of 3,4-di-(4-nitrobenzoxy)-benzaldehyde, which is structurally similar to 4,5-Dihydroxy-2-nitrobenzaldehyde, by reacting 3,4-dihydroxybenzaldehyde with 4-nitrobenzoyl chloride using triethylamine . This method demonstrates the potential for synthesizing nitrobenzaldehyde derivatives through the functionalization of hydroxybenzaldehydes with nitro-containing reagents.

Molecular Structure Analysis

The molecular structure of nitrobenzaldehyde derivatives can be complex, with the potential for various intermolecular interactions. For example, in the case of 5-nitro-2-tosylaminobenzaldehyde, a related compound, the crystal structure forms a stable complex with carbon tetrachloride, indicating the potential for significant intermolecular interactions . These interactions can include hydrogen bonding, van der Waals forces, and pi-pi stacking, which are also relevant for understanding the structure of 4,5-Dihydroxy-2-nitrobenzaldehyde.

Chemical Reactions Analysis

Nitrobenzaldehyde derivatives are known to participate in a variety of chemical reactions. The presence of the nitro group ortho to a hydroxyl group, as seen in dihydroxynitrobenzaldehydes, has been found to be crucial for the inhibition of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines . This suggests that 4,5-Dihydroxy-2-nitrobenzaldehyde could also exhibit similar biological activities due to the presence of these functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzaldehyde derivatives are influenced by their functional groups. For instance, the hydroxyl groups can form hydrogen bonds, which can affect the solubility and boiling points of these compounds. The nitro group is an electron-withdrawing group that can impact the reactivity of the aldehyde, potentially making it more susceptible to nucleophilic attack. Additionally, the presence of iodine in some derivatives, such as 2-hydroxy-3-iodo-5-nitrobenzaldehyde, can lead to unique interactions like iodo-nitro interactions, which could also be relevant for 4,5-Dihydroxy-2-nitrobenzaldehyde .

Aplicaciones Científicas De Investigación

-

Molybdenum Complexes Derived from 2-Hydroxy-5-nitrobenzaldehyde and Benzhydrazide

- Scientific Field : Chemistry, specifically coordination chemistry and catalysis .

- Application Summary : This study aimed to synthesize molybdenum complexes coordinated with an aroyl hydrazone-type ligand, which was generated through the condensation of 2-hydroxy-5-nitrobenzaldehyde with benzhydrazide .

- Methods and Procedures : The synthesis yielded two types of mononuclear complexes, specifically [MoO2(L)(MeOH)] and [MoO2(L)(H2O)], as well as a bipyridine-bridged dinuclear complex, [(MoO2(L))2(4,4’-bpy)]. These entities were thoroughly characterized using a suite of analytical techniques, including attenuated total reflectance infrared spectroscopy (IR-ATR), elemental analysis (EA), thermogravimetric analysis (TGA), and single-crystal X-ray diffraction (SCXRD) .

- Results and Outcomes : The mononuclear complexes were tested as catalysts in the epoxidation of cyclooctene and the oxidation of linalool. Among these, the water-coordinated mononuclear complex, [MoO2(L)(H2O)], demonstrated superior electrical and catalytic properties .

-

Molecular Dynamics Simulations, Molecular Docking Study, and Scaled Quantum Calculations of 5-hydroxy-2-nitrobenzaldehyde

- Scientific Field : Physics and computational chemistry .

- Application Summary : The hybrid correlation method is used to examine the spectra of 5-hydroxy-2-nitrobenzaldehyde (5H2NB) in the FT-IR, FT-Raman, UV, and NMR ranges .

- Methods and Procedures : For the best molecular shape, vibrational wavenumbers, infrared intensities, and Raman activity using density functional theory, B3LYP and the 6–311++G (2d,p) basis set were used .

- Results and Outcomes : The results of molecular docking showed that 5H2NB had the highest negative mean binding affinity of –5.818 kcal/mol. 5H2NB also had a more significant hydrogen bond with the amino acid residues of selected receptor proteins .

- Molecular Dynamics Simulations and Molecular Docking Study of 5-hydroxy-2-nitrobenzaldehyde

- Scientific Field : Physics and computational chemistry .

- Application Summary : The hybrid correlation method is used to examine the spectra of 5-hydroxy-2-nitrobenzaldehyde (5H2NB) in the FT-IR, FT-Raman, UV, and NMR ranges .

- Methods and Procedures : For the best molecular shape, vibrational wavenumbers, infrared intensities, and Raman activity using density functional theory, B3LYP and the 6–311++G (2d,p) basis set were used .

- Results and Outcomes : The results of molecular docking showed that 5H2NB had the highest negative mean binding affinity of –5.818 kcal/mol. 5H2NB also had a more significant hydrogen bond with the amino acid residues of selected receptor proteins .

-

2-Hydroxy-5-nitrobenzaldehyde

- Scientific Field : Organic Chemistry .

- Application Summary : 2-Hydroxy-5-nitrobenzaldehyde is a nitroaromatic compound used to prepare Schiff base ligands .

- Methods and Procedures : The interaction of 2-hydroxy-5-nitrobenzaldehyde and chlorogenic acid (CHL) with the components of the rat hepatic glucose 6-phosphatase system was studied .

- Results and Outcomes : The study found that this compound has potential applications in the field of biochemistry .

-

5-Hydroxy-2-nitrobenzaldehyde

- Scientific Field : Organic Chemistry .

- Application Summary : 5-Hydroxy-2-nitrobenzaldehyde is a nitroaromatic compound .

- Methods and Procedures : This compound is often used in organic synthesis .

- Results and Outcomes : The study found that this compound has potential applications in the field of organic chemistry .

Safety And Hazards

Propiedades

IUPAC Name |

4,5-dihydroxy-2-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO5/c9-3-4-1-6(10)7(11)2-5(4)8(12)13/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDAAKNQPCGUCNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)O)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dihydroxy-2-nitrobenzaldehyde | |

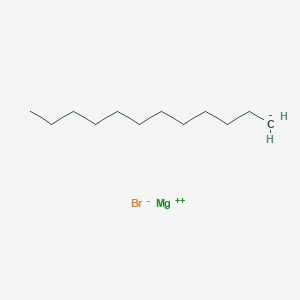

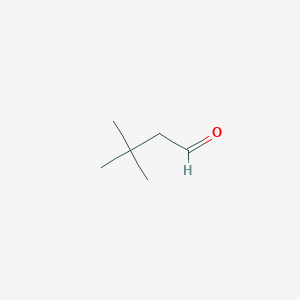

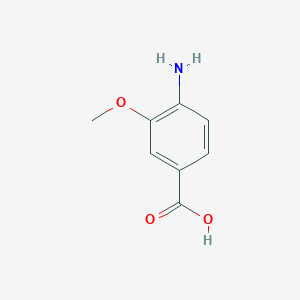

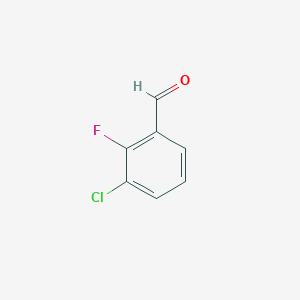

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B104323.png)

![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride](/img/structure/B104324.png)